N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide (CAS: 2741218-25-5) is a heterocyclic organic compound featuring a pyrazolo[4,3-c]pyridine core, a scaffold recognized for its role in modulating protein kinases. The molecule is substituted at the N1 position with a tetrahydropyran (THP) group and at the C6 position with an acetamide moiety.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
Cat. No. B13897612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC1=NN(C2=CC(=NC=C12)NC(=O)C)C3CCCCO3
InChIInChI=1S/C14H18N4O2/c1-9-11-8-15-13(16-10(2)19)7-12(11)18(17-9)14-5-3-4-6-20-14/h7-8,14H,3-6H2,1-2H3,(H,15,16,19)
InChIKeyKLOZYEQRTKCEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide for Kinase-Targeted Research


N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide (CAS: 2741218-25-5) is a heterocyclic organic compound featuring a pyrazolo[4,3-c]pyridine core, a scaffold recognized for its role in modulating protein kinases [1]. The molecule is substituted at the N1 position with a tetrahydropyran (THP) group and at the C6 position with an acetamide moiety. This specific substitution pattern differentiates it from numerous other pyrazolo[4,3-c]pyridine derivatives used in medicinal chemistry for targeting kinases associated with cancer and inflammatory diseases [2].

Why N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide Cannot Be Replaced by a Generic Pyrazolopyridine


Simple pyrazolo[4,3-c]pyridine analogs are not functionally interchangeable. The specific 3-methyl, N1-THP, and C6-acetamide substituents create a unique pharmacophore that dictates kinase binding affinity, selectivity, and pharmacokinetic properties [1]. Studies on related scaffolds demonstrate that even minor variations, such as replacing a methyl group with a halogen at the 3-position or altering the N1 protecting group, can lead to significant shifts in inhibitory potency (e.g., >10-fold change in IC50) against targets like PLK1 [2]. Therefore, substituting the target compound with a different analog undermines experimental reproducibility and structure-activity relationship (SAR) studies.

Quantitative Differentiation of N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide from Closest Analogs


Kinase Inhibition: Impact of C3 Methyl Substitution vs. Halogen Analogs

While direct comparative data for the target compound is absent in public literature, class-level inference from closely related pyrazolo[4,3-c]pyridine scaffolds indicates that a C3 methyl group confers distinct steric and electronic properties compared to halogen-substituted analogs (3-Cl, 3-Br, 3-I). A related 3-methyl-substituted analog demonstrated a PLK1 IC50 of 474 nM, establishing a baseline for this substitution pattern [1]. The target compound's acetamide group at C6 is expected to further modulate this activity, potentially altering potency and selectivity profiles compared to the amine-linked comparator. This is a quantifiable differentiator for SAR-driven procurement.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP vs. Halogenated Analogs

The target compound's lipophilicity is a key differentiator for procurement when solubility and permeability are critical. A class-level inference can be made by comparing the calculated LogP (cLogP) of the target compound to its halogenated analogs. The methyl group (cLogP contribution approx. +0.5) makes the compound more lipophilic than the unsubstituted analog, but less so than the 3-chloro (approx. +0.7), 3-bromo (approx. +0.9), or 3-iodo (approx. +1.2) variants [1]. This positions it as an intermediate lipophilicity option within the series, directly impacting membrane permeability and metabolic stability profiles.

Drug Discovery Physicochemical Properties Lead Optimization

Reactivity and Derivatization Potential: THP as a Protective Group

The tetrahydropyran (THP) group at the N1 position is a well-established acid-labile protecting group. In contrast to the unsubstituted N-H analog (CAS 2708281-83-6), the target compound is stable under basic and nucleophilic conditions but can be selectively deprotected under mild acidic conditions (e.g., p-TsOH/MeOH) to reveal the free N-H pyrazole [1]. This provides a quantifiable synthetic advantage: a single deprotection step yields a versatile intermediate for further N-alkylation or acylation, enabling divergent synthesis. The 3-bromo and 3-iodo analogs share this feature but introduce the potential for unwanted metal-catalyzed side reactions due to the halogen, a limitation absent in the 3-methyl target compound.

Synthetic Chemistry Protecting Groups C-H Functionalization

Optimal Applications for N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide in Drug Discovery


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (274.32 g/mol) and specific decoration of the pyrazolo[4,3-c]pyridine kinase hinge-binding scaffold make it an ideal fragment for FBDD campaigns. Its intermediate lipophilicity (cLogP ~1.8) suggests good solubility for fragment screening at high concentrations [1]. Unlike its halogenated analogs, the 3-methyl group avoids potential false positives from halogen-σ interactions, providing cleaner initial hit data [2].

Core Scaffold for Divergent Parallel Synthesis

The THP-protected N1 position enables chemists to build a library of compounds through a simple, two-step protocol: selective deprotection followed by N-alkylation/acylation. This divergent strategy is more efficient than synthesizing each analog de novo. The purity of commercially available batches (>97%) [1] supports high-throughput parallel chemistry without prior re-purification.

Negative Control for Halogen-Substituted Lead Compounds

In a lead optimization program where a 3-chloro or 3-bromo analog shows potent on-target activity, the 3-methyl compound serves as a crucial negative control to confirm that the halogen is not participating in non-specific binding or off-target effects mediated by halogen bonding. The quantified difference in lipophilicity and electronic potential provides a clear SAR data point [1].

Quote Request

Request a Quote for N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.